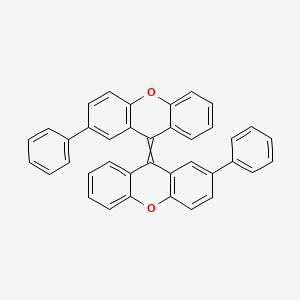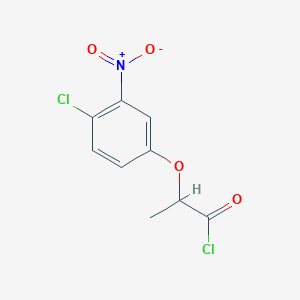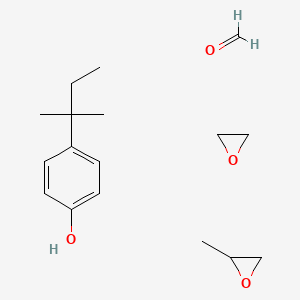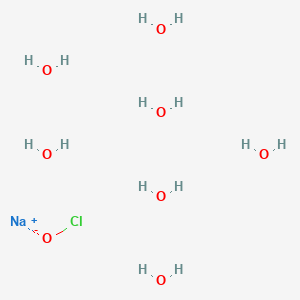
2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene is a complex organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various scientific and industrial applications. This particular compound is characterized by its unique structure, which includes two phenyl groups and a xanthene core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene typically involves a multi-step process. One common method is the condensation reaction between 2-phenyl-9H-xanthene-9-carbaldehyde and 2-phenyl-9H-xanthene in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted xanthenes with different functional groups.
科学研究应用
2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell imaging.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of fluorescent markers and sensors.
作用机制
The mechanism of action of 2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene is primarily based on its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes. The molecular targets and pathways involved in its action depend on the specific application, such as targeting cancer cells in photodynamic therapy.
相似化合物的比较
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: Known for its strong fluorescence and used in various imaging applications.
Eosin: A xanthene dye used in histology for staining tissues.
Uniqueness
2-Phenyl-9-(2-phenyl-9H-xanthen-9-ylidene)-9H-xanthene is unique due to its specific structural features, which confer distinct fluorescence properties. Its dual phenyl groups and xanthene core make it particularly suitable for applications requiring high fluorescence intensity and stability.
属性
CAS 编号 |
62668-50-2 |
|---|---|
分子式 |
C38H24O2 |
分子量 |
512.6 g/mol |
IUPAC 名称 |
2-phenyl-9-(2-phenylxanthen-9-ylidene)xanthene |
InChI |
InChI=1S/C38H24O2/c1-3-11-25(12-4-1)27-19-21-35-31(23-27)37(29-15-7-9-17-33(29)39-35)38-30-16-8-10-18-34(30)40-36-22-20-28(24-32(36)38)26-13-5-2-6-14-26/h1-24H |
InChI 键 |
YGMXUDGCTGHQEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC4=CC=CC=C4C3=C5C6=CC=CC=C6OC7=C5C=C(C=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(3,5-Di-tert-butylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14509764.png)

![N-[2-(2-Acetyl-4,5-dimethoxyphenyl)ethyl]but-2-enamide](/img/structure/B14509770.png)
![Ethyl [chloro(dichlorophosphoryl)methyl]carbamate](/img/structure/B14509777.png)


![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)
![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)
